(2-(Methoxycarbonyl)-5-methylphenyl)boronic acid
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Overview
Description
(2-(Methoxycarbonyl)-5-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a methoxycarbonyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methoxycarbonyl)-5-methylphenyl)boronic acid typically involves the borylation of aromatic compounds. One common method is the reaction of organometallic compounds, such as lithium or magnesium reagents, with borate esters. For example, the reaction of phenylmagnesium bromide with trimethyl borate followed by hydrolysis can yield the desired boronic acid .
Industrial Production Methods
Industrial production of boronic acids often involves metal-catalyzed borylation of alkanes and arenes via C-H activation. This method allows for the efficient introduction of boronic acid groups into aromatic compounds .
Chemical Reactions Analysis
Types of Reactions
(2-(Methoxycarbonyl)-5-methylphenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds.
Scientific Research Applications
(2-(Methoxycarbonyl)-5-methylphenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which (2-(Methoxycarbonyl)-5-methylphenyl)boronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction allows the compound to act as a molecular receptor, binding to specific targets such as saccharides and catechols . The formation of boronate esters is a key step in many of its applications .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the methoxycarbonyl and methyl substituents.
4-(Methoxycarbonyl)phenylboronic acid: Similar structure but with the methoxycarbonyl group at a different position.
2-Methoxy-5-(methoxycarbonyl)phenylboronic acid: Contains an additional methoxy group.
Uniqueness
(2-(Methoxycarbonyl)-5-methylphenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of both the methoxycarbonyl and methyl groups can enhance its ability to participate in certain chemical reactions and interact with specific molecular targets .
Properties
Molecular Formula |
C9H11BO4 |
---|---|
Molecular Weight |
193.99 g/mol |
IUPAC Name |
(2-methoxycarbonyl-5-methylphenyl)boronic acid |
InChI |
InChI=1S/C9H11BO4/c1-6-3-4-7(9(11)14-2)8(5-6)10(12)13/h3-5,12-13H,1-2H3 |
InChI Key |
XDWQNTRYQRGQQT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)C(=O)OC)(O)O |
Origin of Product |
United States |
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